molecular formula C10H13N5O4 B048142 Oxetanocin G CAS No. 113269-46-8

Oxetanocin G

Cat. No. B048142
M. Wt: 267.24 g/mol
InChI Key: BCSLVBZWCFTDPK-UDJQAZALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetanocin G is a novel nucleoside analog . It is a derivative of Oxetanocin A . It has been studied in relation to its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA in an HBV-producing cell line .


Synthesis Analysis

Oxetanocin G was synthesized at Nippon Kayaku . The synthesis of oxetane derivatives has been achieved through various methods, including ring-closing approaches . One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of Oxetanocin G contains a total of 34 bonds . It includes 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Oxetanocin G include the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .

Scientific Research Applications

  • Human Cytomegalovirus Replication Inhibition : OXT-G is a novel nucleoside that inhibits human cytomegalovirus (HCMV) replication by impairing viral DNA synthesis. The triphosphate form, OXT-GTP, competitively inhibits HCMV DNA polymerase, contributing to its selective activity against HCMV replication (Nishiyama et al., 1988); (Daikoku et al., 1991).

  • DNA Polymerase and Reverse Transcriptase Inhibition : Oxetanocin G triphosphate derivatives inhibit eukaryotic and viral DNA polymerases, including the reverse transcriptase of the human immunodeficiency virus (HIV), suggesting its potential in treating viral infections like HIV (Izuta et al., 1992).

  • Herpes Simplex and Varicella-Zoster Virus : Derivatives of OXT-G, particularly those lacking the C-3' methylene, show appreciable inhibitory effect on herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) (Wu et al., 1997).

  • Hepatitis B Virus Replication : OXT-G inhibits hepatitis B virus DNA replication effectively, although it does not inhibit cellular DNA synthesis or viral RNA synthesis, suggesting a selective antiviral mechanism (Nagahata et al., 1994).

  • Broad-Spectrum Antiviral Activity : Studies suggest OXT-G and its variants like OXT-G-2-amiadenine show antiviral activities against various viruses including varicella-zoster virus, woodchuck hepatitis virus, and others, indicating a broad-spectrum antiviral potential. Notably, it has shown efficacy against woodchuck hepatitis virus, suggesting its possible use in treating chronic hepatitis B infections in humans (Sakuma et al., 1991); (Ikeda et al., 1994).

  • Antiviral Activity against Herpesvirus : Carbocyclic oxetanocin G (OXT-G) is particularly active against herpes simplex virus (HSV) and HCMV, with effective concentration (EC50) values indicating its potential use in treating these infections (Nishiyama et al., 1989).

  • Inhibition of HIV Infectivity : Oxetanocin and related compounds have been observed to inhibit HIV infectivity in vitro, with notable additive effects when combined with other compounds like allopurinol and mycophenolic acid, making it a candidate for AIDS therapy (Seki et al., 1989).

properties

IUPAC Name

2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLVBZWCFTDPK-UDJQAZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150335
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetanocin G

CAS RN

113269-46-8
Record name Oxetanocin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
Y Nishiyama, N Yamamoto, K Takahash… - Antimicrobial agents …, 1988 - Am Soc Microbiol
A novel nucleoside with an oxetanosyl-N-glycoside has been recently isolated from a culture filtrate from Bacillus megaterium and named oxetanocin A (N. Shimada, S. Hasegawa, T. …
Number of citations: 69 journals.asm.org
S Izuta, N Shimada, M Kitagawa… - The Journal of …, 1992 - academic.oup.com
… -11): Oxetanocin G contains a guanine base instead of an adenine and carboxetanocin G is the carbocyclic derivative of oxetanocin G. … Daikoku et aL have reported that oxetanocin G is …
Number of citations: 27 academic.oup.com
T Daikoku, N Yamamoto, S Saito, M Kitagawa… - Biochemical and …, 1991 - Elsevier
Oxetanocin G(9-(2-deoxy-2-hydroxymethyl-β-D-erythro-oxetanosyl)guanine, OXTG) is a potent and selective agent against human cytomegalovirus (HCMV). In this study we …
Number of citations: 20 www.sciencedirect.com
T Nagahata, M Kitagawa… - Antimicrobial agents and …, 1994 - Am Soc Microbiol
The novel nucleoside oxetanocin G, 9-(2-deoxy-2-hydroxymethyl-beta-D-erythro-oxetanosyl)guanine (OXT-G), that is a derivative of oxetanocin A, was studied in relation to its action on …
Number of citations: 31 journals.asm.org
Y NISHIYAMA, N YAMAMOTO, Y YAMADA… - The Journal of …, 1989 - jstage.jst.go.jp
HSV-2 at 2.5 x105 PFU/0.2 ml/mouse. In this mouse model, HSV-2 replicates relatively well in the ip organs including the liver, kidney and spleen, and almost all mice, when given this …
Number of citations: 31 www.jstage.jst.go.jp
T Yamaguchi, M Saneyoshi, H Takahashi… - … and Nucleic Acids, 2006 - Taylor & Francis
… In this study, inhibition by carbocyclic oxetanocin G triphosphate (C.OXT-GTP) and its analogues was investigated in order to clarify the susceptibility of telomerase to various nucleotide …
Number of citations: 18 www.tandfonline.com
S Niitsuma, Y Ichikawa, T Takita - Studies in Natural Products Chemistry, 1992 - Elsevier
… Slusarchyk and coworkers overcame the above problems 1) and 2) in their report on the synthesis of racemic carbocyclic oxetanocin G (racemic COXTG) (Scheme 31) (15). …
Number of citations: 13 www.sciencedirect.com
N Ikeda, S Kaneko, A Shimoda, Y Inagaki… - Journal of …, 1994 - academic.oup.com
Oxetanocin-G (OXT-G), a potent antiviral agent, is a novel nucleoside isolated from the culture filtrate of Bacillus megaterium. We investigated the antiviral effect of oral administration of …
Number of citations: 7 academic.oup.com
J Wu, SW Schneller, KL Seley, R Snoeck… - Journal of medicinal …, 1997 - ACS Publications
… , derivatives of carbocyclic oxetanocin A (4a), oxetanocin G (4b), and 2-aminooxetanocin A (16… parents oxetanocin A and oxetanocin G, compounds 4a and 4b proved clearly less active. …
Number of citations: 20 pubs.acs.org
M SAIJO, T SUZUTANI, I YOSHIDA - The Tohoku Journal of …, 1992 - jstage.jst.go.jp
… )cyclobutyl] guanine (carbocyclic oxetanocin-G, carbocyclic OXT-G… (1989a) Anti-herpesvirus activity of carbocyclic oxetanocin G … (1989b) Efficacy of oxetanocin G against herpes simplex …
Number of citations: 12 www.jstage.jst.go.jp

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